6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
CAS No.: 1912556-59-2
Cat. No.: VC3184966
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1912556-59-2 |
|---|---|
| Molecular Formula | C11H16N4O2 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16) |
| Standard InChI Key | ZEKVORVENOLHNQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2 |
| Canonical SMILES | C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2 |
Introduction
6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its pyridazinone core, which is modified with a piperidine ring linked through a carbonyl group, and an aminomethyl substituent on the piperidine ring.
Spectroscopic Data
While specific spectroscopic data (e.g., NMR, IR) for this compound are not detailed in the search results, compounds of similar structure often exhibit characteristic peaks in their NMR spectra related to the pyridazinone and piperidine rings.
Potential Therapeutic Targets
-
Inflammation: Pyridazinone derivatives have been studied for their anti-inflammatory effects, suggesting potential applications in treating inflammatory disorders.
-
Cancer: Some pyridazinone compounds have shown anticancer activity, although specific data on this compound is lacking.
Research Findings and Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.27 g/mol | |
| CAS Number | 1912556-59-2 | |
| Chemical Structure | Pyridazinone core with piperidine modification |
Future Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one. This could involve in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume